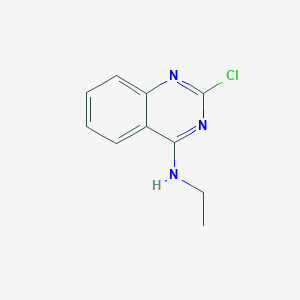

2-chloro-N-ethylquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

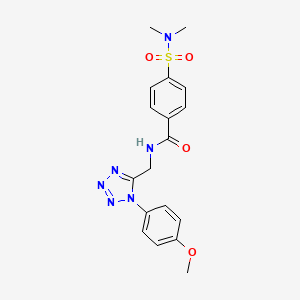

2-chloro-N-ethylquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3 . It is a derivative of quinazoline, a class of organic compounds that are structurally similar to quinoline .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in recent years due to their potential biological and pharmaceutical activities . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described .Molecular Structure Analysis

The molecular structure of 2-chloro-N-ethylquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . The compound also contains a chlorine atom and an ethylamine group attached to the quinazoline core .科学的研究の応用

Anticancer Applications

2-Chloro-N-ethylquinazolin-4-amine has been explored in the context of anticancer research. A notable study discovered a derivative of this compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, as a potent inducer of apoptosis with high efficacy in human breast and other mouse xenograft cancer models. This compound showed excellent blood-brain barrier penetration and was effective in cells overexpressing ABC transporter Pgp-1, suggesting potential in treating brain and other cancers (Sirisoma et al., 2009).

Synthesis Methods

The microwave-assisted synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds, including derivatives of 2-chloro-N-ethylquinazolin-4-amine, has been developed. This method offers advantages over classical synthesis techniques, demonstrating efficiency and general applicability (Liu et al., 2006).

Amination Techniques

Research into the chemoselectivity of amination of 4-chloroquinazolines, closely related to 2-chloro-N-ethylquinazolin-4-amine, has been conducted. This study focused on selective amination with different groups, contributing to the understanding of chemical reactions involving quinazoline derivatives (Shen et al., 2010).

Analgesic and Anti-inflammatory Potential

While focusing on closely related compounds, a study synthesized derivatives of 2-chloro-N-ethylquinazolin-4-amine and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. This research indicates the potential therapeutic applications of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2015).

将来の方向性

Quinazoline derivatives, including 2-chloro-N-ethylquinazolin-4-amine, continue to be a subject of research due to their potential biological and pharmaceutical applications . Future research directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of quinazoline-based drugs .

特性

IUPAC Name |

2-chloro-N-ethylquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-9-7-5-3-4-6-8(7)13-10(11)14-9/h3-6H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGAAOCPBNSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC2=CC=CC=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethylquinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)

![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2415874.png)

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)